

Application Notes and Protocols for Calreticulin Immunohistochemistry in Tissue Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CALRETICULIN

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These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of **calreticulin** in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Calreticulin is a multifunctional calcium-binding chaperone protein primarily residing in the endoplasmic reticulum (ER). Its expression levels and localization can be indicative of various physiological and pathological states, including cellular stress, apoptosis, and certain cancers. Notably, specific mutations in the CALR gene are significant diagnostic and prognostic markers in myeloproliferative neoplasms (MPNs).[\[1\]](#)[\[2\]](#)

Principle of the Method

Immunohistochemistry allows for the visualization of the distribution and intensity of **calreticulin** expression within the morphological context of the tissue. The protocol involves a series of steps including tissue preparation, antigen retrieval to unmask the epitope, incubation with a primary antibody specific to **calreticulin**, and a detection system that typically uses a secondary antibody conjugated to an enzyme, which in the presence of a substrate, produces a colored precipitate at the site of the antigen.

Materials and Reagents

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μ m)

- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized or distilled water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or EDTA buffer, pH 8.0)
- Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
- Blocking Solution (e.g., 1% BSA in PBS)
- Primary Antibody against **Calreticulin** (e.g., polyclonal or monoclonal)
- Secondary Antibody (e.g., HRP-conjugated anti-rabbit/mouse IgG)
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin counterstain
- Mounting Medium
- Cover slips
- Coplin jars or staining dishes
- Humidified chamber
- Microscope

Antibody Selection and Dilution

The choice of primary antibody is critical for successful IHC. Both polyclonal and monoclonal antibodies against **calreticulin** are commercially available. It is essential to use an antibody validated for IHC on FFPE tissues. The optimal dilution of the primary antibody must be determined by the end-user through titration, but a general starting range is provided by the manufacturer.

Antibody Type	Host/Isotype	Recommended Dilution Range (IHC-P)	Immunogen
Polyclonal	Rabbit / IgG	1:10 - 1:500	Recombinant protein of human CALR
Monoclonal	Mouse / IgG2B	8-25 µg/mL	E. coli-derived recombinant human Calreticulin

Note: The optimal dilution should be determined for each specific antibody and experimental condition.

Experimental Protocol

A standard immunohistochemistry protocol involves several key stages, from deparaffinization to final mounting.

I. Deparaffinization and Rehydration

- Place slides in a slide holder and immerse in xylene for 30 minutes to remove paraffin.[3]
- Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol:
 - 100% Ethanol (2 x 5 minutes)
 - 95% Ethanol (1 x 5 minutes)
 - 80% Ethanol (1 x 5 minutes)
 - 70% Ethanol (1 x 5 minutes)[3]
- Rinse slides in distilled water for 5 minutes.

II. Antigen Retrieval

Heat-induced epitope retrieval (HIER) is commonly required for **calreticulin** staining in FFPE tissues.

- Immerse slides in a staining container with 10 mM Sodium Citrate Buffer (pH 6.0).
- Heat the container in a pressure cooker, water bath, or microwave to a sub-boiling temperature (95-100°C) for 10-20 minutes. For some applications, particularly with B5-fixed bone marrow, an EDTA buffer (pH 8.0) may be used.[3]
- Allow the slides to cool in the buffer for at least 20-30 minutes at room temperature.
- Rinse the slides with wash buffer.

III. Staining Procedure

- Blocking: To prevent non-specific antibody binding, incubate the sections with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation: Remove the blocking solution and apply the diluted primary anti-**calreticulin** antibody to the sections. Incubate overnight at 4°C in a humidified chamber.
- Washing: Wash the slides three times with wash buffer for 5 minutes each.
- Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Typically, this involves a 30-minute incubation at room temperature.
- Washing: Repeat the washing step as described in step III.3.
- Detection: Apply the DAB substrate solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is observed under the microscope.
- Termination: Immediately immerse the slides in distilled water to stop the reaction.

IV. Counterstaining and Mounting

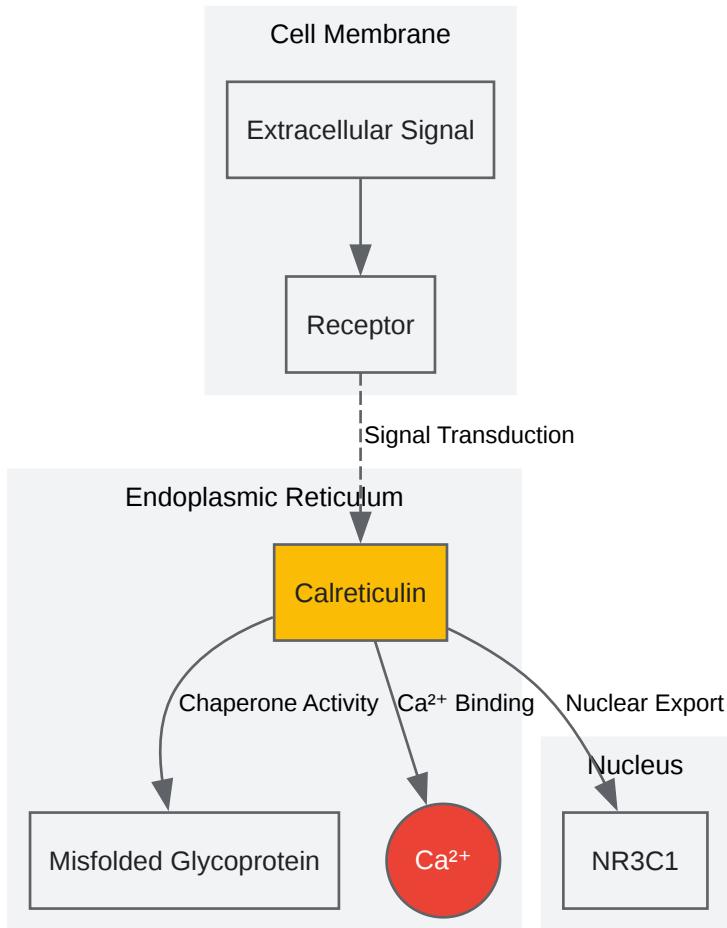
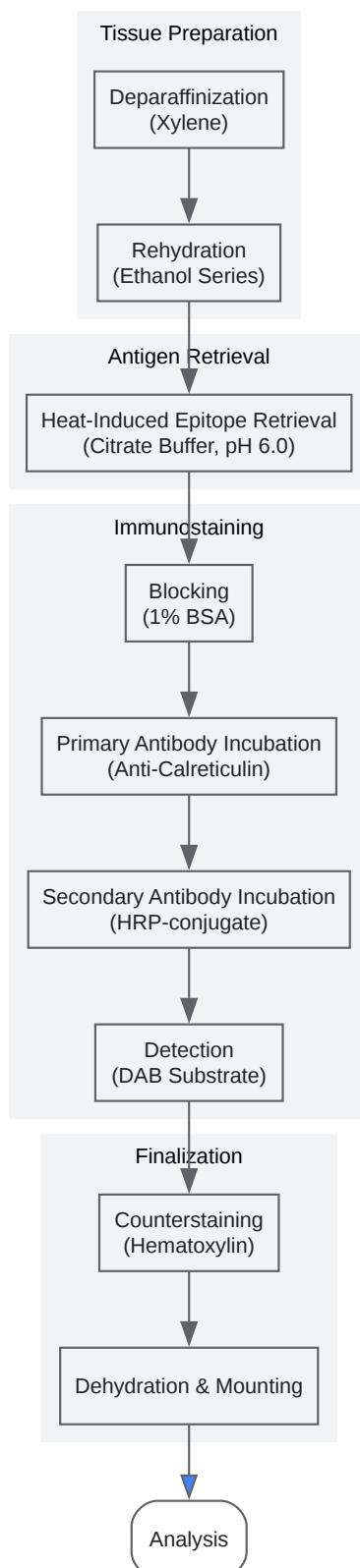
- Counterstaining: Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.

- Washing: Rinse the slides in running tap water for 5-10 minutes.
- Dehydration: Dehydrate the sections by immersing them in increasing concentrations of ethanol (95% to 100%).
- Clearing: Clear the sections by immersing them in xylene.[\[4\]](#)
- Mounting: Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

Data Interpretation

Calreticulin is primarily localized to the endoplasmic reticulum, which often appears as a perinuclear or cytoplasmic staining pattern.[\[5\]](#) The intensity and distribution of the staining should be evaluated. In the context of myeloproliferative neoplasms, a specific anti-mutated **calreticulin** antibody (clone CAL2) is used, and positive staining is typically observed in the cytoplasm of megakaryocytes.[\[1\]](#)[\[6\]](#) The staining intensity can be scored (e.g., 1+, 2+, 3+) and the percentage of positive cells can be quantified.[\[6\]](#)

Workflow and Signaling Pathway Diagrams

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- To cite this document: BenchChem. [Application Notes and Protocols for Calreticulin Immunohistochemistry in Tissue Samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178941#calreticulin-immunohistochemistry-protocol-for-tissue-samples>]

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